molecular formula C11H21NO B1531921 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol CAS No. 1602000-85-0

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

Cat. No.: B1531921
CAS No.: 1602000-85-0
M. Wt: 183.29 g/mol
InChI Key: HNATZKIPJDRDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexylamino group attached to a cyclobutan-1-ol structure, making it a unique molecule with interesting properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Cyclohexanone: One common synthetic route involves the hydrogenation of cyclohexanone to produce cyclohexanol, which is then reacted with ammonia to form cyclohexylamine. This cyclohexylamine is subsequently reacted with formaldehyde to yield this compound.

  • Alkylation of Cyclohexanol:

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Catalysts such as cobalt or nickel-based compounds are often used to facilitate the hydrogenation and amination reactions.

Types of Reactions:

  • Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form amines or amides.

  • Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclobutanone, cyclobutanoic acid.

  • Reduction Products: Cyclohexylamine derivatives, amides.

  • Substitution Products: Halogenated cyclohexylamines, cyclohexylamino ethers.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active compounds, potentially useful in drug discovery and development.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Cyclohexylamine: A closely related compound with similar reactivity but lacking the cyclobutan-1-ol moiety.

  • Cyclobutanol: A compound with a similar cyclobutan-1-ol structure but without the cyclohexylamino group.

  • Cyclohexanol: A compound with a cyclohexanol structure, used in the synthesis of cyclohexylamine.

Uniqueness: 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is unique due to its combination of cyclohexylamino and cyclobutan-1-ol groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

1-[(cyclohexylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(7-4-8-11)9-12-10-5-2-1-3-6-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNATZKIPJDRDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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